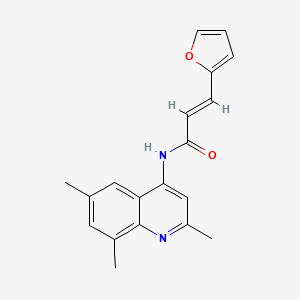
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is an organic compound that features a furan ring, a quinoline moiety, and an acrylamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide typically involves the following steps:
Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine precursor.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Attachment of the quinoline moiety: The quinoline group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or quinoline N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific properties.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties could play a role in binding to these targets.
類似化合物との比較
Similar Compounds
(E)-3-(furan-2-yl)-N-(quinolin-4-yl)acrylamide: Lacks the trimethyl groups on the quinoline ring.
(E)-3-(furan-2-yl)-N-(2,6-dimethylquinolin-4-yl)acrylamide: Has fewer methyl groups on the quinoline ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is unique due to the presence of the trimethyl groups on the quinoline ring, which may influence its chemical reactivity and biological activity.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-13(2)19-16(10-12)17(11-14(3)20-19)21-18(22)7-6-15-5-4-8-23-15/h4-11H,1-3H3,(H,20,21,22)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHVYMEFAQFCP-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C=CC3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)/C=C/C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














